3-Fluoro-2-pentanamidobenzoic acid
Description
3-Fluoro-2-pentanamidobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 3-position and a pentanamido group (-NHCOC₄H₉) at the 2-position of the aromatic ring. The compound’s structure combines the acidity of the benzoic acid moiety with the lipophilic and hydrogen-bonding properties imparted by the fluorine and pentanamido substituents. Based on its molecular structure, the compound likely has a molecular formula of C₁₂H₁₅FNO₃ and a molecular weight of 240.25 g/mol (calculated). The pentanamido group introduces steric bulk and enhanced hydrophobic character compared to simpler analogs, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C12H14FNO3 |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
3-fluoro-2-(pentanoylamino)benzoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-2-3-7-10(15)14-11-8(12(16)17)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
GEPHITMCRFRPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-pentanamidobenzoic acid typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to yield 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for high yield and cost-effectiveness. The steps mentioned above are carried out under controlled conditions to ensure the purity and quality of the final product. The use of efficient catalysts and advanced reaction techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-pentanamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Fluoro-2-pentanamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-pentanamidobenzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The pentanamido group can also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 3-Amino-2-fluorobenzoic Acid (CAS 914223-43-1), a compound with a fluorine atom at the 3-position and an amino group (-NH₂) at the 2-position . While both compounds share a fluorinated benzoic acid backbone, differences in their substituents lead to distinct chemical and physical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Substituent Effects: The pentanamido group in 3-Fluoro-2-pentanamidobenzoic acid increases lipophilicity compared to the amino group in 3-Amino-2-fluorobenzoic acid. This likely reduces aqueous solubility but enhances membrane permeability in biological systems.
Molecular Weight and Steric Effects :
- The larger molecular weight of 3-Fluoro-2-pentanamidobenzoic acid (240.25 vs. 155.13 g/mol) may impact crystallization behavior and melting point.
- The pentanamido chain introduces steric hindrance, which could affect interactions with enzymes or receptors in pharmacological contexts.
Synthetic Utility: 3-Amino-2-fluorobenzoic acid is highlighted as a versatile intermediate for pharmaceuticals and agrochemicals due to its amine group’s reactivity . In contrast, the amide group in 3-Fluoro-2-pentanamidobenzoic acid may limit direct nucleophilic reactions but could serve as a substrate for hydrolysis or enzymatic cleavage.
Limitations of Comparison:
The provided evidence lacks direct data on 3-Fluoro-2-pentanamidobenzoic acid, necessitating inferences from structural analogs. Further experimental studies are required to validate properties such as solubility, stability, and bioactivity.
Biological Activity
3-Fluoro-2-pentanamidobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.25 g/mol
- IUPAC Name : 3-fluoro-2-(pentanamido)benzoic acid
- Canonical SMILES : CCCCC(=O)N1C(=C(C=C1)F)C(=O)O
Biological Activity
3-Fluoro-2-pentanamidobenzoic acid exhibits various biological activities, primarily through its interaction with specific molecular targets.
The compound's mechanism of action involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Receptor Modulation : The compound may interact with receptor sites, influencing cellular signaling pathways relevant to pain and inflammation.
In Vitro Studies
Recent studies have demonstrated the following:
- Antiinflammatory Effects : In vitro assays showed that 3-fluoro-2-pentanamidobenzoic acid significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
- Anticancer Properties : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be in the micromolar range, indicating moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
Case Studies
-
Case Study on Inflammation :
- A study involving animal models of arthritis showed that administration of 3-fluoro-2-pentanamidobenzoic acid resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
-
Case Study on Cancer :
- In a xenograft model using human breast cancer cells, treatment with the compound led to a notable decrease in tumor size after four weeks, suggesting its potential as an anticancer agent.
Comparative Analysis
When compared to similar compounds such as benzoic acid derivatives and other fluorinated amides, 3-fluoro-2-pentanamidobenzoic acid shows enhanced biological activity, particularly in anti-inflammatory and anticancer assays.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-Fluoro-2-pentanamidobenzoic acid | Antiinflammatory, Anticancer | 15 (MCF-7) |
| Benzoic Acid | Minimal | >100 |
| Fluorinated Benzoate Derivative | Moderate | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
